

N-(2-Methoxyphenyl)acetamide basic properties

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Compound of Interest

Compound Name: **N-(2-Methoxyphenyl)acetamide**

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An In-depth Technical Guide to the Core Properties of **N-(2-Methoxyphenyl)acetamide**

Authored by a Senior Application Scientist

Introduction

N-(2-Methoxyphenyl)acetamide, also known as o-acetanisidide, is an acetamide and methoxybenzene derivative with the chemical formula $C_9H_{11}NO_2$.^{[1][2][3]} It serves as a versatile and crucial intermediate in organic synthesis, finding applications in the development of more complex molecules for pharmaceuticals, agrochemicals, and material science.^{[1][4]} This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, spectral characteristics, and safety protocols, offering a technical resource for researchers and drug development professionals. The causality behind experimental choices and the importance of self-validating systems in its analysis are emphasized throughout.

Physicochemical and Structural Properties

Understanding the core physicochemical properties of **N-(2-Methoxyphenyl)acetamide** is fundamental to its application in any research or development setting. These parameters dictate its behavior in various solvents and reaction conditions, informing choices for purification, formulation, and analytical method development.

Table 1: Core Physicochemical Properties of **N-(2-Methoxyphenyl)acetamide**

Property	Value	Source(s)
IUPAC Name	N-(2-methoxyphenyl)acetamide	[3]
Synonyms	o-Acetanisidine, 2'-Methoxyacetanilide, o-Methoxyacetanilide	[2][3]
CAS Number	93-26-5	[1][3]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][3]
Molecular Weight	165.19 g/mol	[3]
Appearance	Tan or white crystalline powder	[3][5]
Melting Point	70-74 °C	[6][7]
Boiling Point	303-305 °C	[6][7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[8]
Octanol/Water Partition Coefficient (LogP)	1.1	[3]

The moderate lipophilicity, as indicated by the LogP value, suggests good membrane permeability, a key consideration in early-stage drug discovery. Its solubility in common organic solvents allows for flexibility in reaction and purification methodologies such as recrystallization or chromatography.

Synthesis and Mechanistic Considerations

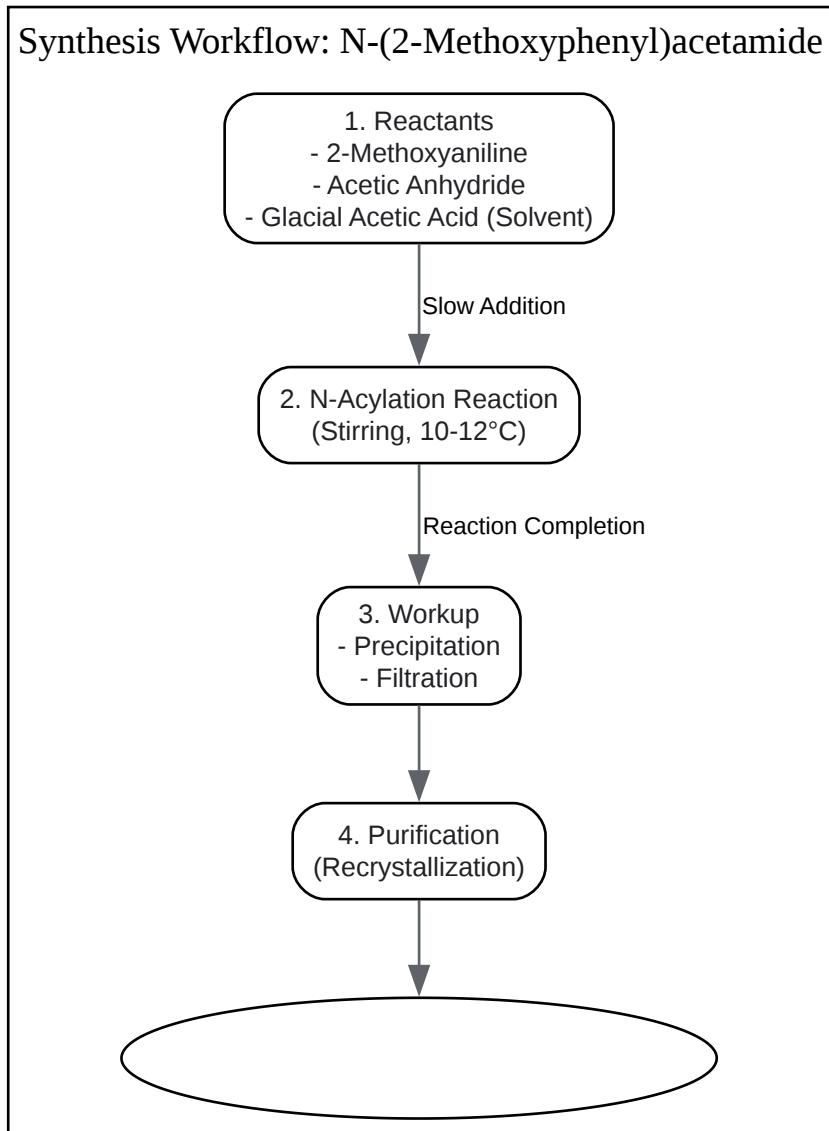
The most common and efficient synthesis of **N-(2-Methoxyphenyl)acetamide** is the N-acylation of 2-methoxyaniline (o-anisidine). This reaction is a classic example of nucleophilic acyl substitution.

Protocol: Synthesis via N-acylation

- Reactant Preparation: Dissolve 2-methoxyaniline in a suitable solvent, such as glacial acetic acid. The acid serves as both a solvent and a catalyst.
- Acylating Agent Addition: Slowly add acetic anhydride to the solution under stirring.^[9] The temperature should be controlled, typically between 10-12 °C, to manage the exothermic nature of the reaction.^[9]
- Reaction: The lone pair of electrons on the amine nitrogen of 2-methoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
- Proton Transfer & Elimination: The tetrahedral intermediate collapses, eliminating acetic acid as a leaving group and forming the stable amide bond.
- Workup and Isolation: The reaction mixture is allowed to stand, after which the product can be precipitated, filtered, and washed with water to remove acid residues.^[9]
- Purification: Recrystallization from a suitable solvent (e.g., water or ethanol) yields the purified **N-(2-Methoxyphenyl)acetamide**.^[9]

Causality: The choice of acetic anhydride as the acylating agent is driven by its high reactivity and the fact that its byproduct, acetic acid, is easily removed. Controlling the temperature is crucial to prevent side reactions and ensure a high yield of the desired product.

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of **N-(2-Methoxyphenyl)acetamide**.

Analytical Characterization: A Self-Validating System

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure.

- ^1H NMR: Provides information on the number and environment of hydrogen atoms. For **N-(2-Methoxyphenyl)acetamide**, characteristic peaks include:
 - A singlet around 2.18 ppm for the acetyl (CH_3) protons.[10]
 - A singlet around 3.85-3.86 ppm for the methoxy (OCH_3) protons.[10]
 - A multiplet system between 6.77 and 7.15 ppm for the aromatic protons.[10]
 - A broad singlet around 8.34 ppm corresponding to the amide (NH) proton.[10]
- ^{13}C NMR: Confirms the carbon framework of the molecule. PubChem indicates the availability of ^{13}C NMR spectral data for this compound.[3]

Infrared (IR) Spectroscopy

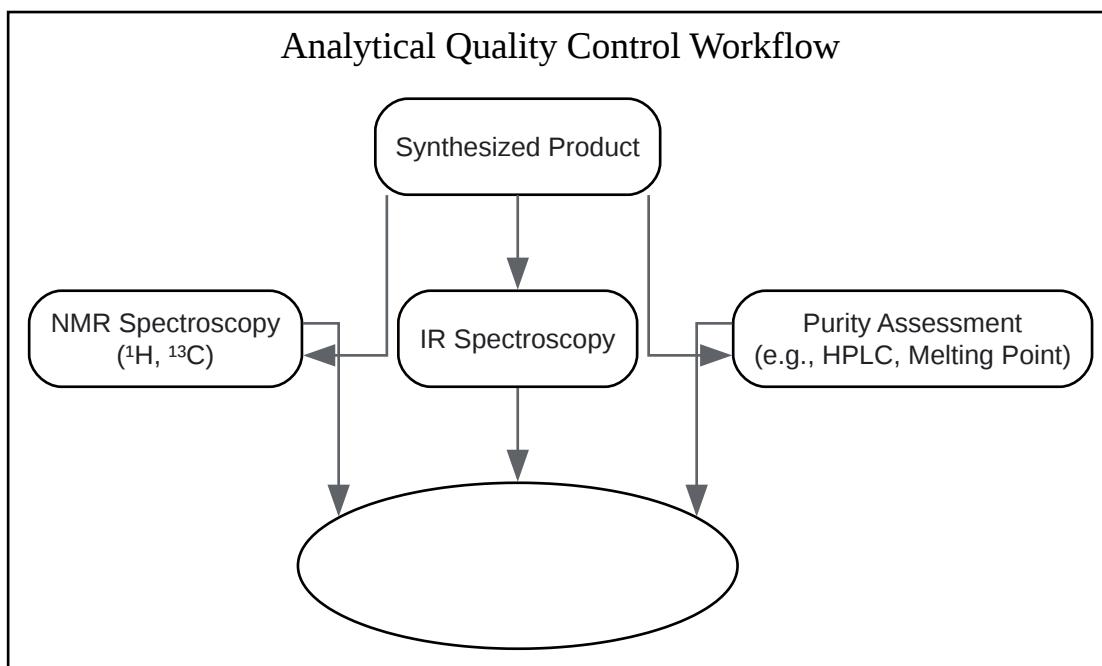
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. Key absorptions include:

- N-H Stretching: A prominent peak typically observed around $3290\text{-}3300\text{ cm}^{-1}$, characteristic of the amide N-H bond.
- C=O Stretching: A strong absorption band around 1660 cm^{-1} , indicating the presence of the amide carbonyl group.
- C-O Stretching: Bands associated with the aryl-ether linkage.
- Aromatic C-H Stretching: Peaks typically observed above 3000 cm^{-1} .

The NIST WebBook provides a reference IR spectrum for **N-(2-Methoxyphenyl)acetamide**.

[11]

Diagram: Quality Control Workflow



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Caption: A multi-technique workflow for analytical quality control.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate. **N-(2-Methoxyphenyl)acetamide** presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Table 2: GHS Hazard Information

Hazard Statement	Description	GHS Classification	Source
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)	[3]
H315	Causes skin irritation	Skin Corrosion/Irritation (Category 2)	[3]
H319	Causes serious eye irritation	Serious Eye Damage/Eye Irritation (Category 2)	[3]
H335	May cause respiratory irritation	Specific Target Organ Toxicity — Single Exposure (Category 3)	[3]

Handling and Storage:

- Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to minimize dust generation and inhalation.[\[5\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[5\]](#)[\[12\]](#)
- PPE: Wear compatible chemical-resistant gloves, chemical safety goggles, and a lab coat. [\[12\]](#) A government-approved respirator should be used if ventilation is inadequate.[\[12\]](#)

First Aid Measures:

- Ingestion: If swallowed, do not induce vomiting. Get medical aid.[\[5\]](#)
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [\[5\]](#)
- Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Get medical aid if irritation develops.[\[5\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[5\]](#)

Conclusion

N-(2-Methoxyphenyl)acetamide is a foundational building block in organic synthesis. A thorough understanding of its properties, from its spectral signature to its safety profile, is essential for its effective and safe utilization in research and development. The integration of synthesis with a multi-pronged analytical approach ensures the reliability and reproducibility of experimental outcomes, upholding the principles of scientific integrity.

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